molecular formula C6H8Cl3NO B14365678 2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide CAS No. 91989-82-1

2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide

Cat. No.: B14365678
CAS No.: 91989-82-1
M. Wt: 216.5 g/mol
InChI Key: ZGUSSVYGKLYFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO It is known for its unique structure, which includes a trichloromethyl group and an acetamide group attached to a 2-methylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide typically involves the reaction of 2-methylprop-2-en-1-amine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Similar structure but lacks the 2-methylprop-2-en-1-yl group.

    N-(2-Methylprop-2-en-1-yl)acetamide: Similar structure but lacks the trichloromethyl group.

Uniqueness

2,2,2-Trichloro-N-(2-methylprop-2-en-1-yl)acetamide is unique due to the presence of both the trichloromethyl and 2-methylprop-2-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91989-82-1

Molecular Formula

C6H8Cl3NO

Molecular Weight

216.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(2-methylprop-2-enyl)acetamide

InChI

InChI=1S/C6H8Cl3NO/c1-4(2)3-10-5(11)6(7,8)9/h1,3H2,2H3,(H,10,11)

InChI Key

ZGUSSVYGKLYFGO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.